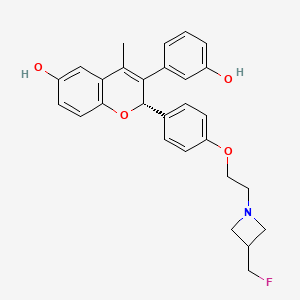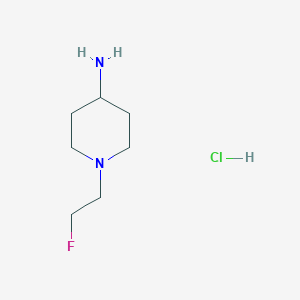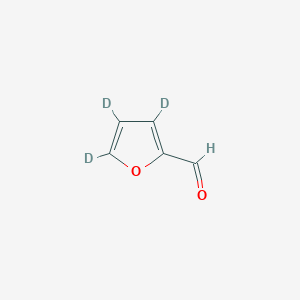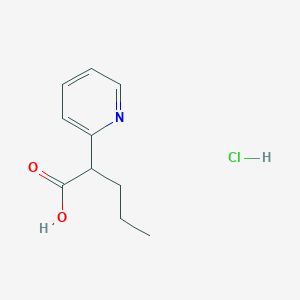
2-(Pyridin-2-yl)pentanoic acid hydrochloride
Overview
Description
2-(Pyridin-2-yl)pentanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
Synthetic Pyridine Substituted Amino Acids
A method for synthesizing derivatives of ε-aminocaproic and γ-aminobutyric acid with a pyridin-2-yl substituent has been developed. This introduces the pyridine fragment into amino acid structures, which is interesting for potential biological activity investigation (Shilin, Voitenko, & Nechai, 2019).
Alkylpyridines Synthesis
A method for synthesizing various alkylpyridines, including 2-(Pyridin-2-yl)pentanoic acid hydrochloride, through the action of hydrochloric acid on pentane-1,5-dialdehyde bis-2,4-dinitrophenylhydrazone in acetic acid has been reported (Cavill, Ford, & Solomon, 1960).
Chemical Properties and Analysis
Spectroscopic Studies of Cathinones
Identified novel hydrochloride salts of cathinones, including 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, using spectroscopic methods. This study provides insights into the identification and characterization of compounds structurally related to this compound (Nycz et al., 2016).
Corrosion Inhibition Studies
Investigated the inhibitory action of Schiff’s base derivatives, including 4-(pyridin-2-ylimino)pentan-2-one, against mild steel corrosion. This research shows the potential application of pyridine derivatives in corrosion inhibition (Mrani et al., 2021).
Biomedical Applications
Antimicrobial and Antioxidant Activities
Studied the antimicrobial and antioxidant activities of compounds derived from the condensation of 2-acetylpyridine and 2-formylpyridine, which are structurally related to this compound. Found moderate antifungal activity in these compounds (Rusnac et al., 2020).
Fluorescent Probes for Mercury Ion
Developed 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines through the reaction of β-lactam carbenes with 2-pyridyl isonitriles. Demonstrated their efficiency as fluorescent probes for mercury ion detection, showcasing the utility of pyridine derivatives in analytical chemistry (Shao et al., 2011).
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Biochemical Pathways
Similar compounds have shown anti-fibrotic activities .
Result of Action
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Properties
IUPAC Name |
2-pyridin-2-ylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-5-8(10(12)13)9-6-3-4-7-11-9;/h3-4,6-8H,2,5H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIIIGYACPGNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)

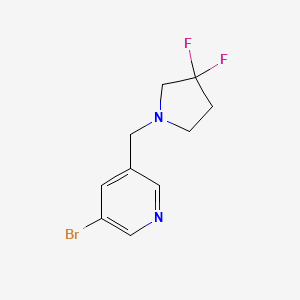
![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
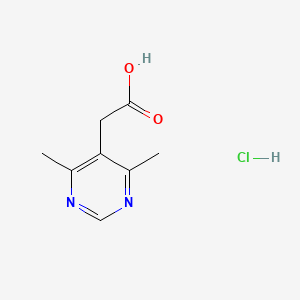
![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
